3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
Overview
Description
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-4-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Boronic acids, palladium catalysts, bases (potassium carbonate), and solvents (toluene, ethanol).
Major Products Formed
Substitution Products: 3-Amino-4-(pyridin-3-yl)-1,2,5-thiadiazole, 3-Thio-4-(pyridin-3-yl)-1,2,5-thiadiazole.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biological Research: It has been investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. For example, as a CDK inhibitor, it can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole can be compared with other similar compounds such as:
4-(Pyridin-3-yl)-1,2,5-thiadiazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-Chloro-1,2,5-thiadiazole:
4-(Pyridin-3-yl)-1,2,3-thiadiazole: Contains a different thiadiazole ring, which may result in different chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPNWGQBNRHIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NSN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440718 | |
Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131986-28-2 | |
Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-(pyrid-3-yl)-1,2,5-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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